molecular formula C24H22N4O3 B2767584 N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-82-5

N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2767584
CAS No.: 880811-82-5
M. Wt: 414.465
InChI Key: DVPZMCNLQXKFGM-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a benzotriazinone core linked via a butanamide chain to a 4-benzyloxyphenyl group. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is a heterocyclic scaffold known for its role in modulating biological activity, particularly in enzyme inhibition and anticancer applications . This compound is synthesized through multistep reactions, often starting from isatin or anthranilic acid derivatives, followed by diazotization and coupling with appropriate amines .

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-23(11-6-16-28-24(30)21-9-4-5-10-22(21)26-27-28)25-19-12-14-20(15-13-19)31-17-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPZMCNLQXKFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H20N4O3C_{23}H_{20}N_{4}O_{3}. Its IUPAC name is (2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide. This structure features a benzyl ether and a benzotriazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

  • Inhibition of Monoamine Oxidase (MAO)
    • Compounds related to the 4-benzyloxy phenyl group have been shown to act as potent inhibitors of MAO B. For example, derivatives with similar structures demonstrated IC50 values in the low nanomolar range (1.4–4.6 nM), indicating high potency against MAO B while sparing MAO A .
  • Antioxidant Activity
    • The compound's structure suggests potential antioxidant properties. Studies have indicated that derivatives containing the benzyloxy group may exhibit significant free radical scavenging capabilities.
  • Anti-inflammatory Effects
    • Preliminary data suggest that compounds with similar scaffolds can modulate inflammatory pathways, potentially through PPARα agonism, which could lead to reduced inflammation and improved metabolic profiles .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MAO B InhibitionCompetitive inhibition
AntioxidantFree radical scavenging
Anti-inflammatoryPPARα agonism

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Case Study 1: MAO B Inhibition
    A study synthesized various derivatives based on the benzyloxy phenyl structure and evaluated their inhibitory effects on MAO B. The most potent compound exhibited an IC50 value of 1.4 nM and demonstrated a selectivity ratio exceeding 71,400 for MAO B over MAO A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .
  • Case Study 2: In Vivo Efficacy
    In vivo studies indicated that certain analogues of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects without notable toxicity. These findings highlight the therapeutic potential of such compounds in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a class of N-substituted benzotriazinone carboxamides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Phenyl Ring Benzotriazinone Modification Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Benzyloxy None C₂₄H₂₀N₄O₃ 412.45 High lipophilicity due to benzyloxy group
BG14423 4-Trifluoromethoxy None C₁₈H₁₅F₃N₄O₃ 392.33 Enhanced metabolic stability (CF₃ group)
N-(3,4-dimethoxyphenethyl) analog 3,4-Dimethoxy (phenethyl) None C₂₅H₂₆N₄O₄ 446.50 Increased polarity from methoxy groups
N-Phenyl analog (14n) Phenyl None C₂₂H₁₈N₄O₂ 370.41 Reduced steric hindrance; simpler aryl group
4-Amino derivative 4-Benzyloxy Amino instead of benzotriazinone C₁₈H₂₁N₃O₂ 311.38 Loss of heterocyclic activity; basic amino group

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to analogs with polar substituents (e.g., trifluoromethoxy in BG14423) .
  • Metabolic Stability : Fluorinated derivatives like BG14423 exhibit longer half-lives due to resistance to oxidative metabolism .
  • Synthetic Accessibility : Analogs with simpler aryl groups (e.g., 14n) are synthesized in higher yields (~75–85%) compared to the target compound’s multistep synthesis (~50–60% yield) .
Table 2: Reaction Efficiency Comparison
Compound Synthesis Step Yield (%) Key Reagents
Target Compound Diazotization + coupling 55–60 NaNO₂/HCl, SOCl₂
BG14423 Suzuki coupling 70–75 Pd catalysts, boronic acids
14n Amide coupling 80–85 Cs₂CO₃, DMF

Insights :

  • The target compound’s lower yield (~60%) reflects challenges in diazotization and purification of the benzotriazinone core.

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